(2S,5R)-2,5-Dihydroxy-2-methylcyclopentan-1-one
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Overview
Description
(2S,5R)-2,5-Dihydroxy-2-methylcyclopentan-1-one is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring two hydroxyl groups and a methyl group on a cyclopentanone ring, makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2,5-Dihydroxy-2-methylcyclopentan-1-one typically involves stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the reduction of a precursor compound, such as a diketone, using specific reducing agents under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2,5-Dihydroxy-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
(2S,5R)-2,5-Dihydroxy-2-methylcyclopentan-1-one has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,5R)-2,5-Dihydroxy-2-methylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: Another chiral compound with similar structural features.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate: A compound with comparable stereochemistry and functional groups.
Uniqueness
(2S,5R)-2,5-Dihydroxy-2-methylcyclopentan-1-one is unique due to its specific configuration and the presence of two hydroxyl groups on a cyclopentanone ring. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
918403-86-8 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(2S,5R)-2,5-dihydroxy-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C6H10O3/c1-6(9)3-2-4(7)5(6)8/h4,7,9H,2-3H2,1H3/t4-,6+/m1/s1 |
InChI Key |
QLVGHVUJYKBZEP-XINAWCOVSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1=O)O)O |
Canonical SMILES |
CC1(CCC(C1=O)O)O |
Origin of Product |
United States |
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